molecular formula C20H22N2O B12643186 (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone

Cat. No.: B12643186
M. Wt: 306.4 g/mol
InChI Key: ZYJHESQSXZKECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of both quinoline and isoquinoline moieties, which are fused together through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling of the Two Moieties: The final step involves the coupling of the quinoline and isoquinoline moieties through a methanone linkage. This can be achieved by reacting the quinoline derivative with the isoquinoline derivative in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and isoquinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline and isoquinoline N-oxides, while reduction may yield dihydroquinoline and dihydroisoquinoline derivatives.

Scientific Research Applications

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-methylquinoline and 8-hydroxyquinoline share structural similarities with the quinoline moiety of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone.

    Isoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline share structural similarities with the isoquinoline moiety of the compound.

Uniqueness

The uniqueness of this compound lies in its combined quinoline and isoquinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse reactivity and potential multifunctional applications in various fields of research.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone

InChI

InChI=1S/C20H22N2O/c1-14-7-8-19-15(12-14)5-3-11-22(19)20(23)18-6-2-4-16-13-21-10-9-17(16)18/h2,4,6-8,12,21H,3,5,9-11,13H2,1H3

InChI Key

ZYJHESQSXZKECB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC4=C3CCNC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.